Pentafluorobenzoic acid
Overview
Description
Pentafluorobenzoic acid is an organofluorine compound with the chemical formula C₆F₅CO₂H. It is a white crystalline powder that is highly soluble in water. The compound is known for its strong acidity, with a pKa of 1.48 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pentafluorobenzoic acid (PFBA) is an organofluorine compound The primary targets of PFBA are not explicitly mentioned in the available literature
Mode of Action
It’s known that pfba can undergo substitution reactions, typically at the para position . This reaction has been used to anchor the −C6F4CO2H group to surfaces .
Biochemical Pathways
The substitution reactions it undergoes suggest it may interact with various biochemical pathways, particularly those involving surface interactions .
Pharmacokinetics
It’s known that pfba is a white crystalline powder that has a high solubility in water . Its pKa of 1.48 indicates that it is a strong acid , which may influence its absorption and distribution in the body.
Result of Action
Its ability to undergo substitution reactions and anchor to surfaces suggests it may have various effects at the molecular and cellular level .
Action Environment
The action of PFBA can be influenced by various environmental factors. For instance, its high solubility in water suggests that it may be more active in aqueous environments. Additionally, its strong acidity may influence its stability and efficacy in different pH environments.
Biochemical Analysis
Biochemical Properties
Pentafluorobenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with magnesium methoxide, resulting in ortho methoxylation . Additionally, this compound can anchor the −C₆F₄CO₂H group to surfaces through substitution reactions, typically at the para position . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to denature both double-stranded and single-stranded DNA, similar to the effects of cisplatin . This denaturation can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong acidic nature and high solubility in water facilitate its interaction with cellular components, thereby influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with nickel complexes catalyzes the defluoridation of the 2 and 5 positions . This binding interaction can result in changes in gene expression and other cellular processes, demonstrating its impact at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These temporal effects are crucial for understanding the compound’s behavior in different experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with trifluoroacetic acid and antimony pentafluoride leads to the formation of carbonyl derivatives . These interactions highlight the compound’s role in various metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s high solubility in water facilitates its distribution, allowing it to reach various cellular compartments . Understanding these transport and distribution mechanisms is crucial for studying the compound’s effects on cellular function.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall impact on cellular processes . Studying the subcellular localization of this compound provides insights into its biochemical properties and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentafluorobenzoic acid can be synthesized by treating pentafluorophenyllithium or pentafluorophenyl Grignard reagent with carbon dioxide. These reagents are typically prepared in situ from pentafluorobenzene and bromopentafluorobenzene . Another method involves the reaction of perfluorotoluene with trifluoroacetic acid and antimony pentafluoride .
Industrial Production Methods: In industrial settings, this compound is often produced through the decarboxylation of this compound in high-temperature liquid water. This method does not require catalysts and involves heating the compound to temperatures between 150 to 250 degrees Celsius .
Chemical Reactions Analysis
Types of Reactions: Pentafluorobenzoic acid undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution Reactions: Fluoride substitution typically occurs at the para position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products:
Scientific Research Applications
Pentafluorobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorobenzoic acid is unique due to its high fluorine content and strong acidity. Similar compounds include:
Benzoic Acid: Unlike this compound, benzoic acid does not contain fluorine atoms and has a higher pKa, making it less acidic.
Nitrobenzoic Acids: These compounds contain nitro groups instead of fluorine atoms, resulting in different chemical properties and reactivity.
This compound stands out due to its strong acidity and the presence of multiple fluorine atoms, which significantly influence its chemical behavior and applications.
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZERDTREOUSUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060527 | |
Record name | Pentafluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060527 | |
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Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Pentafluorobenzoic acid | |
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CAS No. |
602-94-8 | |
Record name | Pentafluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentafluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602948 | |
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Record name | Pentafluorobenzoic acid | |
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Record name | Benzoic acid, 2,3,4,5,6-pentafluoro- | |
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Record name | Pentafluorobenzoic acid | |
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Record name | Pentafluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.115 | |
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Record name | Pentafluorobenzoic acid | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JCP8R5GJ | |
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Synthesis routes and methods
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